molecular formula C15H21BN2O5 B13725153 N,N-Dimethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

N,N-Dimethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

Cat. No.: B13725153
M. Wt: 320.15 g/mol
InChI Key: KFTXBMBMKNZNJA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a complex organic compound that features a benzamide core with various functional groups attached. This compound is notable for its applications in organic synthesis and materials science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves multiple steps:

    Amidation: Formation of the benzamide structure.

    Borylation: Introduction of the boron-containing dioxaborolane group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and amidation reactions, followed by borylation using palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The benzamide and boron groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.

    Substitution: Palladium catalysts are often employed in cross-coupling reactions.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of various substituted benzamides and boronic esters.

Scientific Research Applications

N,N-Dimethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the boron-containing dioxaborolane group can form stable complexes with various substrates. These interactions facilitate its use in catalysis and as a reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is unique due to its combination of nitro, benzamide, and boron-containing dioxaborolane groups. This combination imparts distinct chemical reactivity and versatility in various applications.

Properties

Molecular Formula

C15H21BN2O5

Molecular Weight

320.15 g/mol

IUPAC Name

N,N-dimethyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C15H21BN2O5/c1-14(2)15(3,4)23-16(22-14)11-7-10(13(19)17(5)6)8-12(9-11)18(20)21/h7-9H,1-6H3

InChI Key

KFTXBMBMKNZNJA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N(C)C

Origin of Product

United States

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